(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
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Overview
Description
trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . This compound is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety. The compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the following steps:
Formation of Vinylboronic Acid: The initial step involves the synthesis of vinylboronic acid, which can be achieved through hydroboration of acetylene followed by oxidation.
Protection with MIDA Ester: The vinylboronic acid is then protected using N-methyliminodiacetic acid (MIDA) to form the MIDA ester.
Substitution with Tributyltin: The final step involves the substitution of the vinyl group with a tributyltin moiety.
Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The tributyltin moiety can undergo oxidation and reduction reactions, which can be utilized to modify the compound’s properties.
Substitution Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Organic Synthesis: trans-2-(Tributyltin)vinylboronic acid MIDA ester is widely used in organic synthesis for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Polymer Science: The compound is used in the synthesis of conjugated polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various substrates.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agrochemicals: It is used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of trans-2-(Tributyltin)vinylboronic acid MIDA ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The MIDA ester protects the boronic acid group, preventing premature reactions and allowing for controlled release of the reactive boronic acid under mild conditions . The tributyltin moiety enhances the compound’s stability and reactivity, facilitating efficient cross-coupling reactions .
Comparison with Similar Compounds
trans-2-Bromovinylboronic acid MIDA ester: This compound is similar in structure but contains a bromine atom instead of the tributyltin moiety.
trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: This compound has a pinacol boronate group instead of the tributyltin moiety.
Vinylboronic acid MIDA ester: This is the simplest form without any additional substituents on the vinyl group.
Uniqueness: trans-2-(Tributyltin)vinylboronic acid MIDA ester is unique due to the presence of the tributyltin moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis and material science .
Properties
Molecular Formula |
C19H36BNO4Sn |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
5-methyl-1-[(E)-2-tributylstannylethenyl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
LXVIWBYGSJGGOH-UHFFFAOYSA-N |
Isomeric SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=C[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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